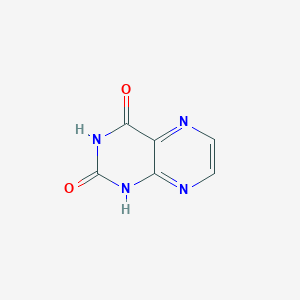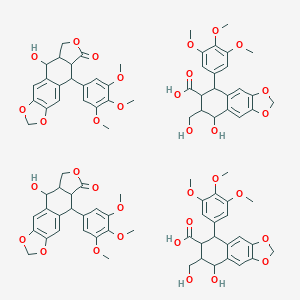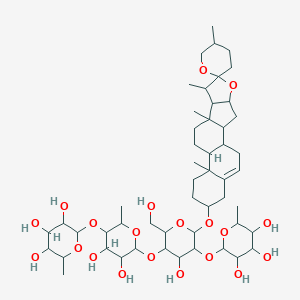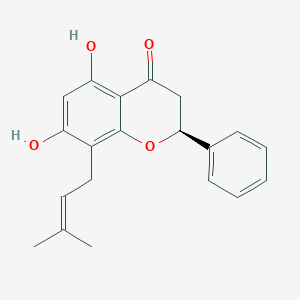
ルマジン
概要
説明
Lumazine is a nitrogen-containing heterocycle that is ubiquitous and serves as a significant bio-precursor in living cells . It can be found in multiple natural products that exhibit intriguing activities .
Synthesis Analysis
A versatile and straightforward total synthesis of a series of lumazine peptides has been reported . Fluorescence titration experiments validate the metal binding characteristics of the synthesized compounds to Fe (III) and weak to no affinities to Cu (II), Co (II), and Mn (II) .Molecular Structure Analysis
The structure of lumazine synthase from Aquifex aeolicus was solved by molecular replacement using lumazine synthase from Bacillus subtilis as a search model . The structure of the A. aeolicus enzyme was refined to a resolution of 1.6 A. The spherical protein consists of 60 identical subunits with strict icosahedral 532 symmetry .Chemical Reactions Analysis
Lumazine serves as a significant bio-precursor in living cells . It is involved in riboflavin biosynthesis in plants and microorganisms as well as numerous human pathogens . Starting from GTP (guanosine triphosphate), uracil derivative 1 is produced in four steps. Condensation with 3,4-dihydroxy-2-butanone 4-phosphate catalyzed by lumazine synthase then yields modified lumazine 2 .Physical and Chemical Properties Analysis
Lumazine synthase has favorable characteristics including catalytic activity over a wide temperature range reaching at least 90 °C and structural stability of the enzyme extending to 120 °C .科学的研究の応用
ルマジンペプチドの合成
ルマジンペプチドは、様々な医化学的用途のために合成されてきました。 最近の研究では、ルマジンペプチドの簡便な全合成が報告されており、その創薬における可能性が強調されています . これらのペプチドは、特に Fe (III) に対して金属結合特性を示し、金属医薬品の設計や金属タンパク質相互作用の研究に活用できる可能性があります .
殺菌活性
ルマジンは、Methanobacterium thermoautotrophicum マールブルク株などの特定の菌株に対して殺菌活性を示します。 メタン生成菌を選択的に抑制する作用があり、微生物電解セルにおいて水素生成効率を向上させるために利用できる可能性があります . この用途は、再生可能エネルギーやバイオ燃料の生産の文脈において重要です。
酵素阻害
ルマジンの誘導体である 6-ヒドロキシルマジンは、キサンチンオキシダーゼの強力な競合阻害剤です。 この酵素は、ヒトにおけるプリンの代謝分解に関与しており、その阻害は痛風の治療や腎結石の形成の予防に役立つ可能性があります .
癌研究
ルマジンの誘導体は、よく知られた癌バイオマーカーであるカテプシン B を阻害する能力があるとされています。 例えば、海綿Asteropus simplex から単離されたアステロプテリンは、このシステインプロテアーゼの阻害活性を示し、癌治療における有望なリード化合物となる可能性があります .
幹細胞のインスリン感受性
ルマジン由来のペプチドであるテレルルアミド A と B は、ヒト骨髄間葉系幹細胞のインスリン感受性を高めることが判明しています。 この発見は、糖尿病の治療やインスリン抵抗性の管理における新たな研究の道を拓いています .
リボフラビン生合成
ルマジンは、植物、微生物、および様々なヒト病原菌におけるリボフラビン生合成において重要な役割を果たしています。 この経路を理解し、操作することで、栄養科学や新規抗菌剤の開発に貢献できる可能性があります .
蛍光細菌の生成
ルマジンタンパク質をコードする遺伝子は、蛍光細菌の生成に使用されてきました。 この用途は、バイオイメージングや生物発光に基づくバイオセンサーの開発に特に役立ちます .
ワクチン開発
ルマジンシンターゼナノコンパートメントは、ブルセラ症などの病気に対するワクチン開発に利用されてきました。 それらは、抗原の多価提示のためのプラットフォームとして役立ち、これはワクチンの有効性にとって重要な側面です .
作用機序
Target of Action
Lumazine primarily targets lumazine synthase (RibH) , a vital enzyme in the riboflavin biosynthetic pathway . This enzyme plays a crucial role in the synthesis of riboflavin, an essential nutrient, in various organisms including plants, microorganisms, and numerous human pathogens .
Mode of Action
Lumazine interacts with its target, lumazine synthase, by binding to the enzyme’s active site . This interaction inhibits the normal function of the enzyme, thereby affecting the riboflavin biosynthetic pathway . The compounds derived from lumazine exhibit potent antimycobacterial activity, reducing the intracellular burden of Mycobacterium tuberculosis during macrophage infection .
Biochemical Pathways
Lumazine affects the riboflavin biosynthetic pathway . This pathway starts from guanosine triphosphate (GTP), producing a uracil derivative in four steps. Lumazine synthase then catalyzes the condensation with 3,4-dihydroxy-2-butanone 4-phosphate, yielding modified lumazine . This lumazine motif undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin, which can then be further transformed into flavin adenine dinucleotide (FAD), an enzymatic cofactor, allowing catalysis of various metabolic redox reactions .
Pharmacokinetics
It is known that these compounds exhibit favorable adme (absorption, distribution, metabolism, and excretion) and toxicity profiles . They demonstrate binding affinity towards purified lumazine synthase enzyme in vitro .
Result of Action
The action of lumazine and its derivatives results in reduced production of flavin adenine dinucleotide (FAD), the ultimate end product of the riboflavin biosynthetic pathway . This suggests that these drugs act on riboflavin biosynthesis . Lumazine-derived peptides have also been found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .
Safety and Hazards
When handling lumazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Lumazine synthase assemblies have been repurposed for diverse applications, including nanoreactors, artificial organelles, delivery vehicles, and virus mimics . This bacterial nanocompartment has proven to be a malleable scaffold. The natural protein has been diversified to afford a family of unique proteinaceous capsules that have been modified, evolved, and assembled with other components .
生化学分析
Biochemical Properties
Lumazine is involved in several biochemical reactions. It interacts with enzymes such as lumazine synthase and riboflavin synthase. Lumazine synthase catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate with a uracil derivative to form lumazine . This lumazine then undergoes a dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Additionally, lumazine-derived peptides have been found to bind double-stranded DNA oligomers, likely via intercalation by the lumazine scaffold .
Cellular Effects
Lumazine influences various cellular processes. It has been found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin . Lumazine also exhibits bactericidal activity against Methanobacterium thermoautotrophicum and acts as a selective suppressor of methanogen . These effects suggest that lumazine plays a role in cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, lumazine exerts its effects through binding interactions with biomolecules. For example, lumazine-derived peptides can bind to double-stranded DNA oligomers . Lumazine also acts as a competitive inhibitor of xanthine oxidase . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lumazine can change over time. Lumazine’s stability and degradation are important factors to consider. Long-term studies have shown that lumazine can influence cellular function over extended periods . For instance, lumazine-derived peptides have been observed to enhance insulin sensitivity in human bone marrow mesenchymal stem cells .
Dosage Effects in Animal Models
The effects of lumazine vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For example, lumazine-derived peptides have been found to boost insulin sensitivity at specific dosages . High doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Lumazine is involved in the riboflavin biosynthesis pathway. It interacts with enzymes such as lumazine synthase and riboflavin synthase . These interactions are crucial for the production of riboflavin, an essential nutrient that plays a role in various metabolic redox reactions . Lumazine’s involvement in this pathway underscores its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, lumazine is transported and distributed through interactions with transporters and binding proteins. These interactions influence lumazine’s localization and accumulation . Understanding these transport mechanisms is essential for optimizing lumazine’s therapeutic potential.
Subcellular Localization
Lumazine’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct lumazine to specific compartments or organelles . These localization mechanisms are crucial for lumazine’s role in cellular processes and its overall bioactivity.
特性
IUPAC Name |
1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEUUXMDVNYCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060068 | |
| Record name | Lumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-21-8 | |
| Record name | Lumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pteridinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pteridine-2,4-diol monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260MF9U4WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of lumazine protein in bacterial bioluminescence?
A1: Lumazine protein acts as an electronic excited state transducer in the bioluminescence of Photobacterium species. [] It binds to 6,7-dimethyl-8-(D-ribityl)lumazine, which serves as the fluorophore and causes a blue shift in the bioluminescence spectra. [, ]
Q2: How does lumazine protein interact with bacterial luciferase?
A2: Lumazine protein forms a protein-protein complex with bacterial luciferase, enabling energy transfer from a luciferase-bound flavin intermediate to the lumazine ligand. [, ] This interaction is particularly strong with Photobacterium leiognathi luciferase. []
Q3: What is the significance of lumazine's stereospecificity for binding to lumazine protein?
A3: Only lumazine derivatives with specific stereoconfigurations at the 2' and 4' positions, identical to the natural ligand 6,7-dimethyl-8-(1'-D-ribityl)lumazine, show strong binding affinity to lumazine protein. [] This stereospecificity suggests a rigid binding interaction and might be crucial for the protein's function.
Q4: What is the molecular formula and weight of lumazine?
A4: Lumazine (2,4-(1H,3H)pteridinedione) has a molecular formula of C6H4N4O2 and a molecular weight of 164.12 g/mol. []
Q5: How do different ionic forms of lumazine affect its fluorescence properties?
A5: Lumazine exhibits pH-dependent fluorescence due to the presence of different ionic species: dianion (λmax = 483 nm), monoanion (λmax = 467 nm), neutral (λmax = 380 nm), and monocation (λmax = 505 nm). []
Q6: What is unique about the fluorescence of neutral lumazine and 3-methyl-lumazine?
A6: Neutral lumazine and 3-methyl-lumazine display an additional fluorescence emission at 481 nm with a large Stokes shift (10,000 cm-1), attributed to an N(8)-H-phototautomer formed by excited-state proton transfer. []
Q7: What spectroscopic techniques have been used to characterize lumazine and its interactions?
A7: Various spectroscopic techniques, including UV-Vis absorption, fluorescence, fluorescence anisotropy decay, NMR (13C and 15N), FTIR, and Raman spectroscopy, have been employed to study lumazine, its derivatives, and their interactions with proteins. [, , , , , , , , , ]
Q8: How does pH affect the fluorescence of lumazine?
A8: The fluorescence properties of lumazine are strongly pH-dependent, suggesting its potential use as a pH indicator. []
Q9: How does the solvent environment affect the vibrational properties of lumazine?
A9: FTIR studies reveal that solvent changes, particularly from nonpolar to polar environments, can significantly alter the vibrational modes of lumazine, specifically the coupling between N-H bending and C=O stretching vibrations. []
Q10: What is the role of lumazine synthase in riboflavin biosynthesis?
A10: Lumazine synthase catalyzes the penultimate step in riboflavin biosynthesis, forming 6,7-dimethyl-8-ribityllumazine from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. [, , ]
Q11: How does the quaternary structure of lumazine synthase affect its activity?
A11: Lumazine synthase exists in different quaternary structures (icosahedral, pentameric, etc.). In Bacillus subtilis, the icosahedral form participates in a complex with riboflavin synthase, potentially facilitating substrate channeling and enhancing riboflavin production. [, ]
Q12: What is the proposed mechanism of action of lumazine synthase?
A12: While the exact mechanism is still under investigation, studies suggest that lumazine synthase's catalytic cycle involves a pentacyclic intermediate formed from two substrate molecules. [, ] This intermediate is then converted to riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.
Q13: What are some potential applications of lumazine synthase inhibitors?
A13: Given its essential role in riboflavin biosynthesis, lumazine synthase is an attractive target for developing antibacterial drugs. Inhibitors of this enzyme are less likely to interfere with mammalian metabolism. [, , , ]
Q14: How have computational methods contributed to understanding lumazine and related enzymes?
A14: Computational techniques like molecular modeling and ab initio calculations have been used to study lumazine's vibrational frequencies, solvation effects, and potential binding modes within the active sites of enzymes like lumazine synthase and riboflavin synthase. [, , , , ] These studies provide valuable insights into structure-activity relationships and guide the design of new inhibitors.
Q15: How does the chemical structure of lumazine derivatives impact their binding affinity to lumazine protein?
A15: Studies with various 6,7-dimethyllumazine derivatives revealed that the stereochemistry of the substituent at the 8-position is crucial for binding to lumazine protein. [] Only derivatives with specific configurations at the 2' and 4' positions comparable to the natural ligand exhibited strong binding.
Q16: How do structural modifications of lumazine affect its interaction with lumazine synthase?
A16: Modifying the ribitylamino N-H moiety of the lumazine synthase substrate drastically affects its interaction with the enzyme. Replacing it with CH2 completely abolishes binding, highlighting the importance of this moiety for substrate recognition. [] In contrast, replacing it with N-CH3 yields an inhibitor of both lumazine synthase and riboflavin synthase. []
Q17: How does the length of the linker chain in bis(6,7-dimethyl-8-D-ribityllumazine) analogues influence their inhibitory potency against riboflavin synthase?
A17: The inhibitory activity of bis(6,7-dimethyl-8-D-ribityllumazine) analogues against riboflavin synthase is highly dependent on the length of the linker chain connecting the two lumazine moieties. The analogue with a four-carbon linker exhibits significantly higher potency compared to those with three- or five-carbon linkers, suggesting a specific distance requirement for optimal interaction with the enzyme's donor and acceptor sites. []
Q18: What is known about the stability of lumazine and its derivatives?
A18: While specific stability data for lumazine is limited in the provided abstracts, studies highlight the influence of factors like pH, solvent, and light exposure on the stability of pteridines, the broader class to which lumazine belongs. [] Further research is needed to comprehensively assess the stability of lumazine under various conditions.
A18: The provided research primarily delves into the fundamental biochemical and biophysical properties of lumazine and related proteins. Detailed information concerning aspects like PK/PD, efficacy, resistance, toxicology, drug delivery, biomarkers, analytical method validation, environmental impact, and others is not extensively discussed.
Q19: What are some key milestones in the research on lumazine and related proteins?
A19: Key milestones include:
- Discovery and characterization of lumazine protein: Isolation and characterization of lumazine protein from bioluminescent bacteria and elucidation of its role in bioluminescence. []
- Structural determination of lumazine synthase: Solving the crystal structure of lumazine synthase from various organisms, revealing its diverse quaternary structures and providing insights into its catalytic mechanism. [, , ]
- Development of lumazine synthase inhibitors: Design and synthesis of various inhibitors targeting lumazine synthase, opening avenues for developing new antibacterial agents. [, , ]
Q20: How does the research on lumazine bridge different scientific disciplines?
A20: Lumazine research integrates various fields, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














